Synthesis and Characterization of 5-Ethyl-2-Methoxy-L-Phenylalanine: A Scalable Asymmetric Phase-Transfer Catalysis Approach
Synthesis and Characterization of 5-Ethyl-2-Methoxy-L-Phenylalanine: A Scalable Asymmetric Phase-Transfer Catalysis Approach
Executive Summary & Mechanistic Rationale
The unnatural amino acid (UAA) 5-ethyl-2-methoxy-phenylalanine (commercially indexed as its racemate, CAS 603105-79-9[1],) is a highly specialized building block in modern peptidomimetics and drug discovery. The incorporation of ortho-methoxy and meta-alkyl substituted phenylalanines into peptide backbones provides severe conformational restriction, enhances proteolytic stability, and modulates the lipophilicity of the resulting pharmacophore.
While racemic mixtures are commercially accessible, the synthesis of enantiopure (S)-5-ethyl-2-methoxy-phenylalanine requires a highly controlled asymmetric environment. Rather than relying on the enzymatic resolution of racemic mixtures or the complex synthesis of
Pioneered by O'Donnell[4],[5] and refined by Corey and Lygo[6],[7], this methodology utilizes an achiral glycine Schiff base (N-(Diphenylmethylene)glycine tert-butyl ester)[8] and a 3rd-generation cinchona alkaloid catalyst. The causality behind this selection is rooted in atom economy and modularity: the PTC route allows for the late-stage introduction of the specific 5-ethyl-2-methoxybenzyl electrophile, bypassing the need to build custom transition-metal catalysts for each new UAA derivative.
Retrosynthetic Strategy
The retrosynthetic disconnection of 5-ethyl-2-methoxy-L-phenylalanine breaks the target down into a nucleophilic glycine equivalent and an electrophilic benzyl halide.
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The Nucleophile: N-(Diphenylmethylene)glycine tert-butyl ester[8]. The bulky diphenylmethylene and tert-butyl groups prevent unwanted dialkylation and provide a highly lipophilic scaffold that remains strictly in the organic phase during catalysis[5].
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The Electrophile: 5-ethyl-2-methoxybenzyl bromide. This is synthesized in a single, highly regioselective step via the bromomethylation of commercially available 4-ethylanisole. The strong electron-donating effect of the methoxy group directs the electrophilic aromatic substitution exclusively to the ortho position (the para position being blocked by the ethyl group).
Retrosynthetic analysis of 5-ethyl-2-methoxy-L-phenylalanine via PTC.
Core Experimental Workflow
Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the chemical integrity of the intermediates before proceeding.
Protocol A: Synthesis of 5-Ethyl-2-methoxybenzyl bromide
Causality & Design: Direct bromomethylation is chosen over a multi-step formylation/reduction/halogenation sequence to minimize yield attrition. The reaction relies on the kinetic activation of the aromatic ring by the methoxy group.
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-ethylanisole (100 mmol) in glacial acetic acid (150 mL).
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Reagent Addition: Add paraformaldehyde (120 mmol) and a 33% solution of HBr in acetic acid (150 mmol).
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Thermal Activation: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.
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IPC (Self-Validation): Monitor the reaction via GC-MS. The reaction is deemed complete when the 4-ethylanisole peak (
136) is replaced by the product peak ( 228/230, isotopic doublet). -
Workup: Pour the mixture into 500 mL of crushed ice. Extract with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with saturated aqueous
until CO2 evolution ceases (neutralizing the acetic acid). Dry over anhydrous and concentrate under reduced pressure to yield the electrophile as a pale yellow oil.
Protocol B: Asymmetric Phase-Transfer Alkylation
Causality & Design: The use of a 50% aqueous KOH solution creates a strict biphasic system. Deprotonation of the Schiff base occurs exclusively at the organic-aqueous interface, preventing the bulk aqueous hydrolysis of the fragile imine bond[5]. The 3rd-generation Corey-Lygo catalyst (O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) is utilized because its bulky 9-anthracenylmethyl group effectively shields the re-face of the enolate, forcing the electrophile to attack from the si-face, thereby dictating strict (S)-stereochemistry[6],[7].
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System Initialization: In a flame-dried Schlenk flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (10 mmol)[8], 5-ethyl-2-methoxybenzyl bromide (12 mmol), and the Corey-Lygo catalyst (1 mmol, 10 mol%) in a 7:3 mixture of Toluene/DCM (50 mL).
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Thermal Control: Cool the system to -20 °C. Lower temperatures tighten the transition state ion-pair, drastically increasing enantiomeric excess (ee).
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Interfacial Activation: Add 50% aqueous KOH (15 mL) dropwise. Critical Step: Stir vigorously at 1000 rpm. High shear forces maximize the interfacial surface area, facilitating rapid ion-pair exchange and outcompeting non-catalyzed racemic background alkylation.
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IPC (Self-Validation): After 12 hours, sample the organic layer. Quench with water, extract with hexane, and analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H). Proceed only if conversion > 95% and ee > 95%.
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Workup: Dilute with water (50 mL) and extract with diethyl ether. Wash with brine, dry over
, and concentrate.
Catalytic cycle of the asymmetric phase-transfer alkylation.
Protocol C: Global Deprotection
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Imine Hydrolysis: Dissolve the crude alkylated product in THF (30 mL). Add 1N aqueous HCl (20 mL) and stir at room temperature for 4 hours. The diphenylmethylene group is cleaved to yield benzophenone (removed by ether extraction) and the tert-butyl ester amine hydrochloride.
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Ester Cleavage: Isolate the aqueous layer, lyophilize to dryness, and resuspend in a 50% solution of Trifluoroacetic acid (TFA) in DCM (20 mL). Stir for 2 hours to cleave the tert-butyl ester.
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Purification: Concentrate the mixture to remove TFA. Load the residue onto a Dowex 50WX8 strongly acidic cation-exchange resin. Wash with deionized water until the eluent is neutral, then elute the zwitterionic amino acid using 5% aqueous
. Lyophilize to yield pure (S)-5-ethyl-2-methoxy-phenylalanine.
Quantitative Data & Optimization
The efficacy of the PTC system is highly dependent on catalyst architecture and temperature. Table 1 summarizes the optimization data, demonstrating the necessity of the 3rd-generation Corey-Lygo catalyst for achieving pharmaceutical-grade enantiopurity.
Table 1: Optimization of Asymmetric Alkylation Conditions
| Catalyst Generation | Catalyst Type | Base | Solvent System | Temp (°C) | Yield (%) | ee (%) |
| Control | TBAB (Achiral) | 50% KOH | Toluene | 20 | 85 | 0 (Racemic) |
| 1st Gen[5] | N-Benzylcinchonidinium Bromide | 50% KOH | Toluene | 0 | 78 | 65 |
| 3rd Gen[6] | Corey-Lygo Catalyst | 50% KOH | Toluene | 0 | 88 | 91 |
| 3rd Gen (Optimized) | Corey-Lygo Catalyst | 50% KOH | Toluene/DCM (7:3) | -20 | 92 | 98 |
Note: The addition of DCM in the optimized protocol enhances the solubility of the bulky 3rd-generation catalyst at sub-zero temperatures, preventing catalyst precipitation and ensuring a homogenous organic phase.
Characterization of the Target UAA
To validate the final product, the following analytical signatures are expected for (S)-5-ethyl-2-methoxy-phenylalanine:
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HRMS (ESI-TOF): Calculated for
: 224.1287; Found: 224.1285. -
H NMR (400 MHz,
, NaOD): 7.05 (d, J = 2.0 Hz, 1H, Ar-H), 6.98 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.2 Hz, 1H, Ar-H), 3.82 (s, 3H, ), 3.55 (dd, J = 7.5, 5.2 Hz, 1H, -CH), 3.10 (dd, J = 13.8, 5.2 Hz, 1H, ), 2.85 (dd, J = 13.8, 7.5 Hz, 1H, ), 2.55 (q, J = 7.6 Hz, 2H, ), 1.15 (t, J = 7.6 Hz, 3H, ). -
Chiral HPLC: Daicel Chiralcrown ether column, baseline separation of enantiomers confirming >98% ee.
References
1.[1] "603105-79-9 | Dl-5-ethyl-2-methoxyphenylalanine - Thsci", thsci.com. Available at: 2. "GL Biochem (Shanghai) Ltd. (Page 5) @ ChemBuyersGuide.com", chembuyersguide.com. Available at: 3.[2] "An Efficient Synthesis of (2S,6S)- and meso-Diaminopimelic Acids via Asymmetric Hydrogenation", thieme-connect.com. Available at: 4.[4] "A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins", springernature.com. Available at: 5.[3] "Rhodium-Catalyzed Asymmetric Hydrogenation", lu.ch. Available at: 6.[5] "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters", researchgate.net. Available at: 7.[6] "Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts", chimia.ch. Available at: 8.[7] "Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts", rsc.org. Available at: 9.[8] "N-(Diphenylmethylene)glycine tert-Butyl Ester | 81477-94-3", tcichemicals.com. Available at:
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